molecular formula C19H17N5O B15021206 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B15021206
M. Wt: 331.4 g/mol
InChI Key: QRYUIEMLNQWQPM-UHFFFAOYSA-N
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Description

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a quinazoline-derived compound characterized by a quinazolin-4-ol core linked via an amino group to a 4,6,8-trimethylquinazoline moiety. Quinazolines are heterocyclic aromatic compounds with broad pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and DNA-interacting molecules . This compound has been synthesized and studied for its structural and functional roles in medicinal chemistry, particularly in stabilizing G4 DNA, a target for anticancer therapeutics .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O/c1-10-8-11(2)16-14(9-10)12(3)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

QRYUIEMLNQWQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of N-(4,6,8-trimethylquinazolin-2-yl)guanidine with isatoic anhydride. The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous quinazoline derivatives:

Compound Name Core Structure Substituents Key Biological Activity Reference
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol Quinazolin-4-ol 4,6,8-Trimethylquinazoline G4 DNA stabilization (potential anticancer)
2-(4-Methylquinazolin-2-ylamino)-quinazolin-4-ol Quinazolin-4-ol 4-Methylquinazoline Moderate G4 DNA binding
6-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 4,6,8-Trimethylquinazoline, 6-Methyl Unknown (synthesized but untested biologically)
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Tetrahydroquinazolin-4-ol 2-Methyl, saturated ring Lower structural similarity; uncharacterized
Key Observations:

Substituent Impact: The 4,6,8-trimethyl substitution on the quinazoline ring in the target compound enhances hydrophobicity and steric bulk compared to the 4-methyl derivative . This likely improves interactions with G4 DNA grooves or loops, as methyl groups can modulate π-π stacking and van der Waals forces .

Biological Activity: The 4-methyl analog (2-(4-methylquinazolin-2-ylamino)-quinazolin-4-ol) exhibits moderate G4 stabilization but lacks the enhanced activity seen with additional methyl groups, suggesting a structure-activity relationship (SAR) dependent on substitution density . The tetrahydroquinazolin-4-ol derivative (similarity score: 0.64) has a saturated ring, reducing planarity and likely impairing DNA interaction .

Synthetic Accessibility: The target compound and its pyrimidinone analog (QY-4909) are both synthesized via nucleophilic substitution reactions, but the latter’s pyrimidine core may introduce solubility challenges due to reduced polarity .

Research Findings and Implications

G4 DNA Stabilization

Studies on quinazoline derivatives highlight their role as G4 stabilizers, which can inhibit telomerase activity or oncogene transcription. The target compound’s trimethyl groups likely enhance binding to G4 structures compared to less substituted analogs, as evidenced by improved thermal stabilization in melting assays .

Pharmacological Potential

While the 4-methyl derivative has been tested in vitro, the trimethyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it a candidate for neuro-oncology applications. However, toxicity profiles remain uncharacterized .

Biological Activity

The compound 2-[(4,6,8-trimethylquinazolin-2-yl)amino]quinazolin-4-ol represents a novel class of quinazoline derivatives that have garnered significant interest due to their diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinazoline core substituted with amino and hydroxyl groups. The molecular formula is C25H27N5O3C_{25}H_{27}N_5O_3, and it features a complex arrangement conducive to various interactions with biological targets .

Research indicates that quinazoline derivatives can exert their biological effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Many quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, leading to reduced tumor growth in vitro and in vivo .
  • Antioxidant Activity : Quinazoline derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress-related damage. This activity is often assessed using assays like DPPH scavenging .
  • Antimicrobial Properties : Some studies have reported that quinazoline derivatives possess antimicrobial activity against various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives:

  • In vitro Studies : Compounds were tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 0.096 μM against EGFR, indicating potent inhibition .
CompoundCancer Cell LineIC50 (μM)
2-[...]-quinazolin-4-olMCF70.096
6-Bromo-[...]-quinazolinHepG22.09

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented:

CompoundMicroorganismActivity
2-(2-chloro...)E. coliEffective
4-AminoquinazolineS. aureusHigh

Case Studies

  • EGFR Inhibition : A study conducted by Abouzid et al. synthesized a series of quinazolines that inhibited EGFR with IC50 values in the nanomolar range, demonstrating their potential as targeted cancer therapies .
  • Antioxidant Evaluation : Research by Al-Omary et al. evaluated several quinazoline derivatives for their antioxidant capacity using DPPH assays, revealing significant free radical scavenging activities that could be beneficial in preventing oxidative stress-related diseases .

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